molecular formula C27H29Cl2NO3 B2552092 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate CAS No. 400078-90-2

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate

Cat. No. B2552092
CAS RN: 400078-90-2
M. Wt: 486.43
InChI Key: WYCAKSHBLVNSHY-UHFFFAOYSA-N
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Description

The compound “2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, rigid, and hydrophobic group derived from adamantane . Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The compound also contains a phenyl group, an acetyl group, an amino group, and a dichlorobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would provide steric bulk and rigidity to the molecule, while the dichlorobenzoate group would likely contribute to its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the adamantyl group, which can provide steric hindrance to prevent side reactions and control the addition modes of the polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, the adamantyl group is known to confer high thermal stability and extremely high glass transition temperatures to polymers .

Scientific Research Applications

Medicinal Chemistry and Receptor Ligands

The 2-phenethylamine scaffold is widely present in nature and plays a crucial role in various biological processes. Notably, endogenous catecholamines like dopamine, norepinephrine, and epinephrine contain this motif. Researchers have explored open-chain, flexible alicyclic amine derivatives of 2-phenethylamine as potential therapeutic agents. These compounds have been studied as ligands for adrenoceptors, carbonyl anhydrase, dopamine receptors, 5-HT receptors, monoamine oxidase (MAO), PPAR, sigma receptors, and TAAR1 . Investigating their binding affinity and selectivity against these targets is essential for drug discovery.

Anti-Inflammatory Activity

Given the presence of the 2,4-dichlorobenzoate moiety, this compound may exhibit anti-inflammatory properties. Researchers have evaluated its inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While it showed weak COX-1 inhibition, further optimization could enhance its anti-inflammatory potential .

Anticancer Potential

The adamantane core in this compound suggests potential anticancer activity. Researchers have explored derivatives of unsaturated adamantane compounds, which could serve as leads for novel anticancer agents. Investigating their effects on cancer cell lines and elucidating their mechanisms of action are critical .

properties

IUPAC Name

2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl2NO3/c28-22-6-7-23(24(29)15-22)26(32)33-9-8-30-25(31)16-27(19-4-2-1-3-5-19)20-11-17-10-18(13-20)14-21(27)12-17/h1-7,15,17-18,20-21H,8-14,16H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCAKSHBLVNSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate

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